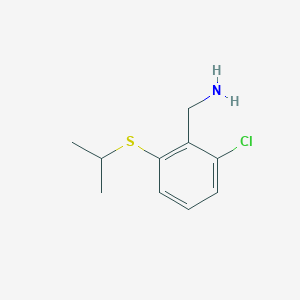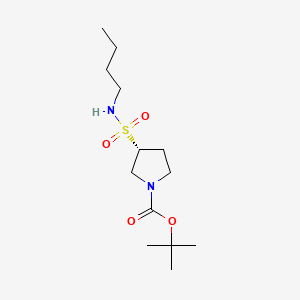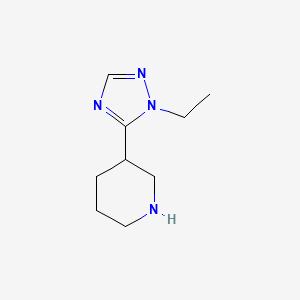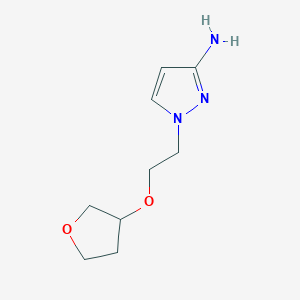
1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine is an organic compound that features a tetrahydrofuran ring, a pyrazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 3,4-dihydroxybutanal in the presence of an acid catalyst.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced by reacting the tetrahydrofuran derivative with hydrazine and an appropriate aldehyde or ketone under reflux conditions.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-((Tetrahydrofuran-2-yl)oxy)ethyl)-1h-pyrazol-3-amine: Similar structure but with a different position of the tetrahydrofuran ring.
1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-4-amine: Similar structure but with a different position of the amine group.
Uniqueness
1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine is unique due to its specific arrangement of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-[2-(oxolan-3-yloxy)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O2/c10-9-1-3-12(11-9)4-6-14-8-2-5-13-7-8/h1,3,8H,2,4-7H2,(H2,10,11) |
InChI Key |
YOXAWMCQFDJGDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCCN2C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


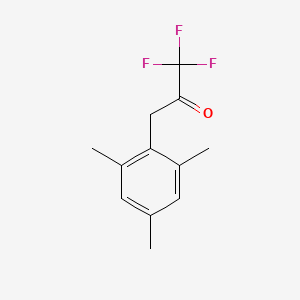
![rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid](/img/structure/B13530097.png)
![(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13530102.png)
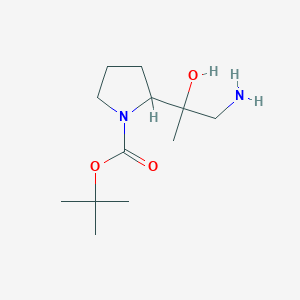
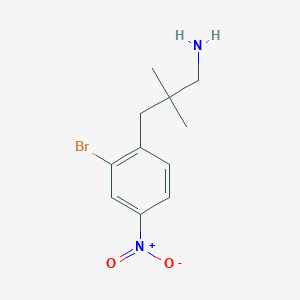
![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecanehydrochloride](/img/structure/B13530116.png)
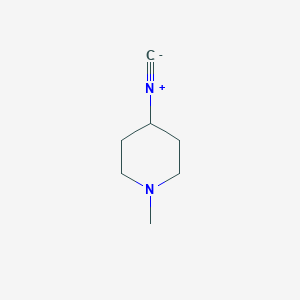
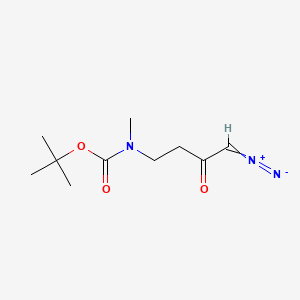
![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)
